molecular formula C13H18N2O B15254490 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one

Cat. No.: B15254490
M. Wt: 218.29 g/mol
InChI Key: UORFWNLWXPQMOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of aldehydes and amines in the presence of catalysts to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one apart from these similar compounds is its unique functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one

InChI

InChI=1S/C13H18N2O/c14-8-3-6-13(16)15-9-7-11-4-1-2-5-12(11)10-15/h1-2,4-5H,3,6-10,14H2

InChI Key

UORFWNLWXPQMOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCN

Origin of Product

United States

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